molecular formula C13H16N2O2 B2987206 3-(butan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione CAS No. 1040706-46-4

3-(butan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No.: B2987206
CAS No.: 1040706-46-4
M. Wt: 232.283
InChI Key: VKZICKDDJSFAAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(butan-2-yl)-2-hydroxy-3,4-dihydro-5H-1,4-benzodiazepin-5-one” is a derivative of the 1,4-benzodiazepine class of drugs, which includes familiar drugs like diazepam (Valium) and alprazolam (Xanax). These drugs are known for their sedative and anxiolytic effects .


Molecular Structure Analysis

The butan-2-yl group in the compound is a four-carbon alkyl group attached to the benzodiazepine ring. This group is chiral, meaning it has a non-superimposable mirror image. The presence of chirality in a molecule can significantly influence its biological activity .


Chemical Reactions Analysis

As a benzodiazepine derivative, this compound may undergo reactions typical of this class of compounds. This could include reactions at the carbonyl group or the nitrogen atoms in the diazepine ring .


Physical and Chemical Properties Analysis

Without specific experimental data, it’s difficult to provide accurate physical and chemical properties for this compound .

Mechanism of Action

While the exact mechanism of action for this specific compound isn’t available, benzodiazepines typically work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Properties

IUPAC Name

3-butan-2-yl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-3-8(2)11-13(17)14-10-7-5-4-6-9(10)12(16)15-11/h4-8,11H,3H2,1-2H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZICKDDJSFAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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